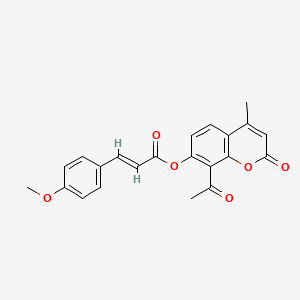

8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate

Description

8-Acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate (CAS: 303116-35-0, Molecular Formula: C₂₂H₁₈O₆, Molecular Weight: 378.37 g/mol) is a synthetic coumarin-based ester derivative. Its structure comprises a coumarin backbone substituted with an acetyl group at the 8-position, a methyl group at the 4-position, and a (2E)-3-(4-methoxyphenyl)propenoate moiety at the 7-position. The compound is structurally related to bioactive coumarins, which are widely studied for their pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name |

(8-acetyl-4-methyl-2-oxochromen-7-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O6/c1-13-12-20(25)28-22-17(13)9-10-18(21(22)14(2)23)27-19(24)11-6-15-4-7-16(26-3)8-5-15/h4-12H,1-3H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQWYQQPKPFZHC-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C=CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)/C=C/C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate typically involves multiple steps:

Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as pyridine.

Introduction of the Acetyl and Methyl Groups: The acetyl and methyl groups can be introduced through Friedel-Crafts acylation and alkylation reactions, respectively.

Esterification: The final step involves the esterification of the chromen-2-one derivative with (2E)-3-(4-methoxyphenyl)prop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Used in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromen-2-one core can bind to active sites of enzymes, inhibiting their activity. Additionally, the presence of various substituents allows for interactions with different biological pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

† Estimated based on structural analogs.

Key Observations

Substituent Effects on Lipophilicity: The target compound exhibits higher lipophilicity compared to 8-acetyl-4-methyl-2-oxochromen-7-yl 4-methoxybenzoate (CAS: 89152-16-9) due to the extended conjugation of the (2E)-3-(4-methoxyphenyl)propenoate group, which enhances hydrophobic interactions . Replacement of the propenoate group with a benzyloxycarbonylamino-propanoate moiety (CAS: 956169-24-7) introduces polarity, reducing XLogP3 from ~4.5 to 3.7 .

The indole-containing analog (CAS: 956624-35-4) demonstrates significantly higher molecular weight (568.60 g/mol) and XLogP3 (6.0), suggesting improved membrane permeability but reduced solubility .

Conformational Flexibility: The (2E)-propenoate group in the target compound introduces rigidity, favoring planar conformations that may enhance interactions with flat binding pockets (e.g., enzyme active sites) .

Research Implications

- Bioactivity Potential: The methoxyphenyl and acetyl groups may synergize to inhibit cytochrome P450 enzymes or reactive oxygen species (ROS), akin to other coumarin derivatives.

- Synthetic Challenges: The propenoate ester linkage may require precise stereocontrol during synthesis, as seen in analogous coumarin-based esters .

Biological Activity

8-acetyl-4-methyl-2-oxochromen-7-yl (2E)-3-(4-methoxyphenyl)prop-2-enoate is a synthetic compound belonging to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound's unique structure, characterized by a chromen-2-one core and various substituents, enhances its potential therapeutic applications.

Chemical Structure

The chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | (8-acetyl-4-methyl-2-oxochromen-7-yl) (E)-3-(4-methoxyphenyl)prop-2-enoate |

| Molecular Formula | C22H18O6 |

| Molecular Weight | 378.37 g/mol |

Synthesis

The synthesis involves several steps:

- Formation of the Chromen-2-one Core : Condensation of salicylaldehyde with acetic anhydride in the presence of a base.

- Introduction of Acetyl and Methyl Groups : Achieved through Friedel-Crafts acylation and alkylation reactions.

- Esterification : The final step involves esterification with (2E)-3-(4-methoxyphenyl)prop-2-enoic acid using coupling reagents like DCC and catalysts such as DMAP.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The chromen-2-one core can inhibit enzyme activity by binding to their active sites, while the substituents allow for diverse interactions with biological pathways.

Therapeutic Potential

Research indicates that compounds within the chromen-2-one class exhibit a range of biological activities, including:

- Antioxidant Activity : The compound shows significant free radical scavenging capabilities, making it a candidate for antioxidant therapy .

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly those expressing estrogen receptors .

Case Studies

- Estrogenic Activity : In vitro studies demonstrated that certain chromen derivatives increased proliferation in estrogen receptor-positive MCF-7 cells, suggesting potential use in breast cancer therapies .

- Antiviral Properties : Compounds similar to 8-acetyl-4-methyl-2-oxochromen have shown antiviral activities against various viruses, indicating a broader therapeutic application.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of substituents that enhance its biological activity compared to other related compounds:

| Compound | Biological Activity |

|---|---|

| 8-acetyl-4-methyl-2-oxochromen-7-yl 3-chlorobenzoate | Moderate anticancer activity |

| 8-acetyl-4-methyl-2 oxo-chromen derivatives | Antioxidant but less potent than target compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.